molecular formula C11H17ClO3 B13205723 Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13205723
M. Wt: 232.70 g/mol
InChI Key: WPUVWTAERXMFBE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and has various applications in chemistry and related fields .

Preparation Methods

The synthesis of Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-methyl-1-oxaspiro[2.6]nonane with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-8-4-3-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

WPUVWTAERXMFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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